molecular formula C24H27N5O B2431865 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide CAS No. 1396856-41-9

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide

Cat. No.: B2431865
CAS No.: 1396856-41-9
M. Wt: 401.514
InChI Key: QLZYWWFMPWQSOV-UHFFFAOYSA-N
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Description

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide is a potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in the investigation of ALK-driven oncogenesis, particularly in cancers such as anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. The compound functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its constitutive catalytic activity and blocking the downstream signaling pathways, including the MAPK/ERK, JAK/STAT, and PI3K/AKT cascades, which are critical for cell proliferation and survival. Researchers utilize this inhibitor as a critical chemical tool to elucidate the pathological roles of ALK and to explore mechanisms of resistance to clinical ALK inhibitors. Studies have investigated its efficacy against various ALK mutants, including those resistant to first-generation inhibitors like crizotinib, providing valuable insights for the development of next-generation targeted therapies. Its structure, featuring a pyrimidine core and a benzylpiperazine group, is optimized for high potency and selectivity, making it a valuable asset for in vitro and in vivo preclinical studies aimed at understanding and overcoming treatment resistance in ALK-positive malignancies.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-19-7-5-6-10-21(19)15-24(30)27-22-16-23(26-18-25-22)29-13-11-28(12-14-29)17-20-8-3-2-4-9-20/h2-10,16,18H,11-15,17H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZYWWFMPWQSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with benzylpiperazine under basic conditions.

    Attachment of the o-Tolylacetamide Group: The final step involves the acylation of the pyrimidine derivative with o-tolylacetic acid or its derivatives, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Molecular Formula

The molecular formula for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide is C24H27N5O2C_{24}H_{27}N_{5}O_{2} with a molecular weight of approximately 417.5 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties.

Case Study:
A study explored the synthesis of pyrimidine derivatives that showed potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The derivatives were tested in vivo, demonstrating significant inhibition of tumor growth and metastasis in mouse models .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A0.5VEGFR-2 Inhibition
Compound B0.8Induction of Apoptosis
This compoundTBDTBD

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens.

Case Study:
In vitro studies have shown that derivatives of the compound possess antibacterial and antifungal activities comparable to established drugs like ceftriaxone. The structure–activity relationship indicates that modifications to the benzene ring influence the degree of microbial inhibition .

Table 2: Antimicrobial Activity

Compound NamePathogen TestedZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18
This compoundTBDTBD

The compound's ability to modulate biological pathways makes it a candidate for various therapeutic applications.

Case Study:
Research has indicated that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase, thus showing potential for treating conditions like Type 2 diabetes and Alzheimer's disease .

Table 3: Biological Activity Modulation

Enzyme TargetedInhibition (%)Reference
α-glucosidase75
Acetylcholinesterase65

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-benzylpiperazin-1-yl)phenyl)-2-(o-tolyl)acetamide
  • N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Uniqueness

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpiperazine moiety, in particular, may enhance its ability to cross the blood-brain barrier, making it a valuable candidate for central nervous system-targeted therapies.

Biological Activity

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H28N4OC_{23}H_{28}N_{4}O, with a molecular weight of approximately 392.5 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors.

Synthetic Route Overview:

  • Formation of Pyrimidine Core : The pyrimidine ring is synthesized through condensation reactions involving appropriate aldehydes and amines.
  • Introduction of Benzylpiperazine Moiety : This is achieved via nucleophilic substitution reactions using benzyl chloride and piperazine in the presence of a base like potassium carbonate.
  • Acetamide Formation : The final step involves the reaction of the pyrimidine derivative with 2-(2-methylphenyl)acetamide.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study evaluated related compounds in animal models, demonstrating protection against seizures induced by maximal electroshock (MES). The efficacy varied with lipophilicity; more lipophilic compounds showed delayed but prolonged anticonvulsant effects .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential applications in treating mood disorders and cognitive enhancement. Its ability to interact with melatonin receptors has been noted, indicating possible anxiolytic effects .

Data Table: Biological Activities and Efficacy

Activity Model Dose (mg/kg) Efficacy
AnticonvulsantMES Seizure Model100 & 300Significant protection observed
Serotonin ModulationIn vitro assaysN/ADose-dependent modulation noted
Dopamine Receptor AgonismBehavioral assaysN/AEnhanced activity in tests

Case Studies

  • Anticonvulsant Study : A study focused on the anticonvulsant activity of benzylpiperazine derivatives found that compounds similar to this compound provided protective effects against seizures at varying doses, highlighting the importance of molecular structure in determining efficacy .
  • Neuropharmacological Effects : Research on related piperazine derivatives has shown that modifications can lead to enhanced binding affinity for serotonin receptors, suggesting that this compound may also exhibit antidepressant-like effects .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cyclocondensation reactions.
  • Step 2 : Introduction of the 4-benzylpiperazine moiety through coupling reactions (e.g., Buchwald-Hartwig amination) under inert conditions .
  • Step 3 : Acetamide functionalization using activated esters or carbodiimide-mediated coupling .

Q. Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated in research settings?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., benzylpiperazine integration at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₈N₆O) .
  • Infrared Spectroscopy (IR) : Amide C=O stretch observed at ~1650 cm⁻¹ .

Q. What in vitro assays are used to assess biological activity?

  • Kinase inhibition assays : IC₅₀ determination against target kinases (e.g., EGFR, PI3K) using fluorescence polarization .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to quantify affinity (Kᵢ values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Benzylpiperazine modifications : Replace with substituted piperazines (e.g., 4-fluorobenzyl) to modulate lipophilicity and target engagement .
  • Acetamide substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Pyrimidine core variations : Replace pyrimidine with pyridazine to alter π-π stacking interactions .

Data-driven example : Derivatives with bulkier aryl groups (e.g., 2-naphthyl) showed 10-fold higher kinase inhibition but reduced solubility .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Impurity analysis : Use HPLC-MS to rule out synthetic byproducts (e.g., unreacted intermediates) .
  • Cell line specificity : Compare activity in isogenic cell lines to identify genetic determinants of resistance .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • X-ray crystallography : Co-crystallization with target enzymes (e.g., kinase domains) to map binding poses .
  • Surface plasmon resonance (SPR) : Real-time kinetics for binding affinity (kₒₙ/kₒff) .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis, DNA repair) .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation .
  • Metabolic stability : Liver microsome assays to identify vulnerable sites (e.g., piperazine N-dealkylation) .
  • LogP adjustment : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity (target LogP <3) .

Q. What strategies mitigate instability during storage or handling?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Light sensitivity : Use amber vials and avoid prolonged exposure to UV light .
  • Temperature control : Store at -20°C in anhydrous DMSO (≤10 mM stock solutions) .

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